(2-Methoxy-4-propylphenoxy)acetic acid
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Overview
Description
(2-Methoxy-4-propylphenoxy)acetic acid is an organic compound with the molecular formula C12H16O4. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group, and the phenyl ring is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-propylphenoxy)acetic acid typically involves the reaction of 2-methoxy-4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-propylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
(2-Methoxy-4-propylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of (2-Methoxy-4-propylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
2-Methyl-4-chlorophenoxyacetic acid: A phenoxy herbicide used in agriculture.
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide.
Uniqueness
(2-Methoxy-4-propylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88425-71-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-methoxy-4-propylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
SJHFMPZUWSVNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)O)OC |
Origin of Product |
United States |
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